

Sophora flavescens active compounds

Kushenol O

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Compound of Interest

Compound Name: Kushenol O

Cat. No.: B15588599

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Kushenol O: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Kushenol O, a prenylated flavonoid isolated from the medicinal plant *Sophora flavescens*, is emerging as a compound of significant interest for its therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the current scientific knowledge on **Kushenol O**. It details its chemical properties, biological activities, and mechanism of action, with a special focus on its recently discovered anticancer effects in papillary thyroid carcinoma. This document synthesizes available data, outlines experimental methodologies, and presents key signaling pathways to facilitate further research and development of **Kushenol O** as a potential therapeutic agent.

Introduction

Sophora flavescens, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, including a diverse array of prenylated flavonoids known as Kushenols. Among these, **Kushenol O** has recently garnered attention for its potent biological activities. This guide focuses specifically on **Kushenol O**, providing an in-depth analysis of its properties and therapeutic promise.

Chemical and Physical Properties

Kushenol O is a complex flavonoid with the following identifiers:

Property	Value	Source
Molecular Formula	C27H30O13	PubChem
CAS Number	102390-91-0	PubChem

Note: A detailed structural diagram and further physicochemical properties would be included here as more data becomes available.

Biological Activities and Mechanism of Action

Recent research has highlighted the significant anticancer properties of **Kushenol O**, particularly in the context of papillary thyroid carcinoma (PTC).

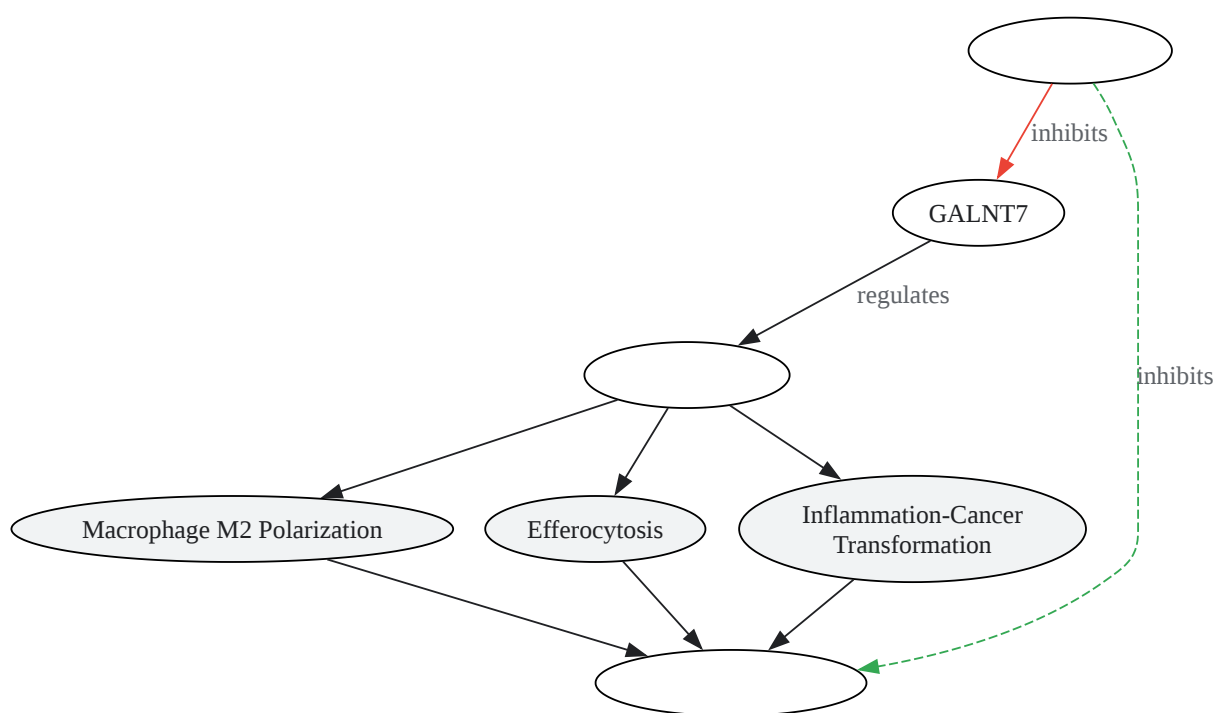
Anticancer Activity in Papillary Thyroid Carcinoma

A pivotal study has demonstrated that **Kushenol O** exhibits remarkable anticancer effects against PTC cells. The key findings from this research indicate that **Kushenol O**:

- **Inhibits Cell Proliferation and Promotes Apoptosis:** **Kushenol O** effectively halts the proliferation of PTC cells and induces programmed cell death (apoptosis)[1].
- **Induces Oxidative Stress:** The compound promotes the accumulation of reactive oxygen species (ROS) and increases levels of malondialdehyde (MDA), a marker of oxidative stress, while decreasing superoxide dismutase (SOD) levels. This oxidative imbalance contributes to its cytotoxic effects on cancer cells[1].
- **Arrests Cell Cycle:** **Kushenol O** causes cell cycle arrest at the G1 phase, preventing cancer cells from progressing to the DNA synthesis phase[1].
- **Modulates the Tumor Immune Microenvironment:** It has been shown to regulate macrophage M2 polarization and efferocytosis, suggesting a role in modulating the immune response within the tumor microenvironment[1].

Mechanism of Action: The GALNT7/NF-κB Axis

The primary mechanism of action for **Kushenol O** in papillary thyroid carcinoma has been identified as the inhibition of the GALNT7/NF- κ B signaling axis[1]. GALNT7 is a potential therapeutic target in PTC, and by inhibiting its expression, **Kushenol O** can regulate the NF- κ B pathway, which is crucial in inflammation and cancer progression[1].



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Quantitative Data

The abstract of the primary study on **Kushenol O** in papillary thyroid carcinoma does not provide specific quantitative data such as IC50 values. The following table is a template for where such data would be presented.

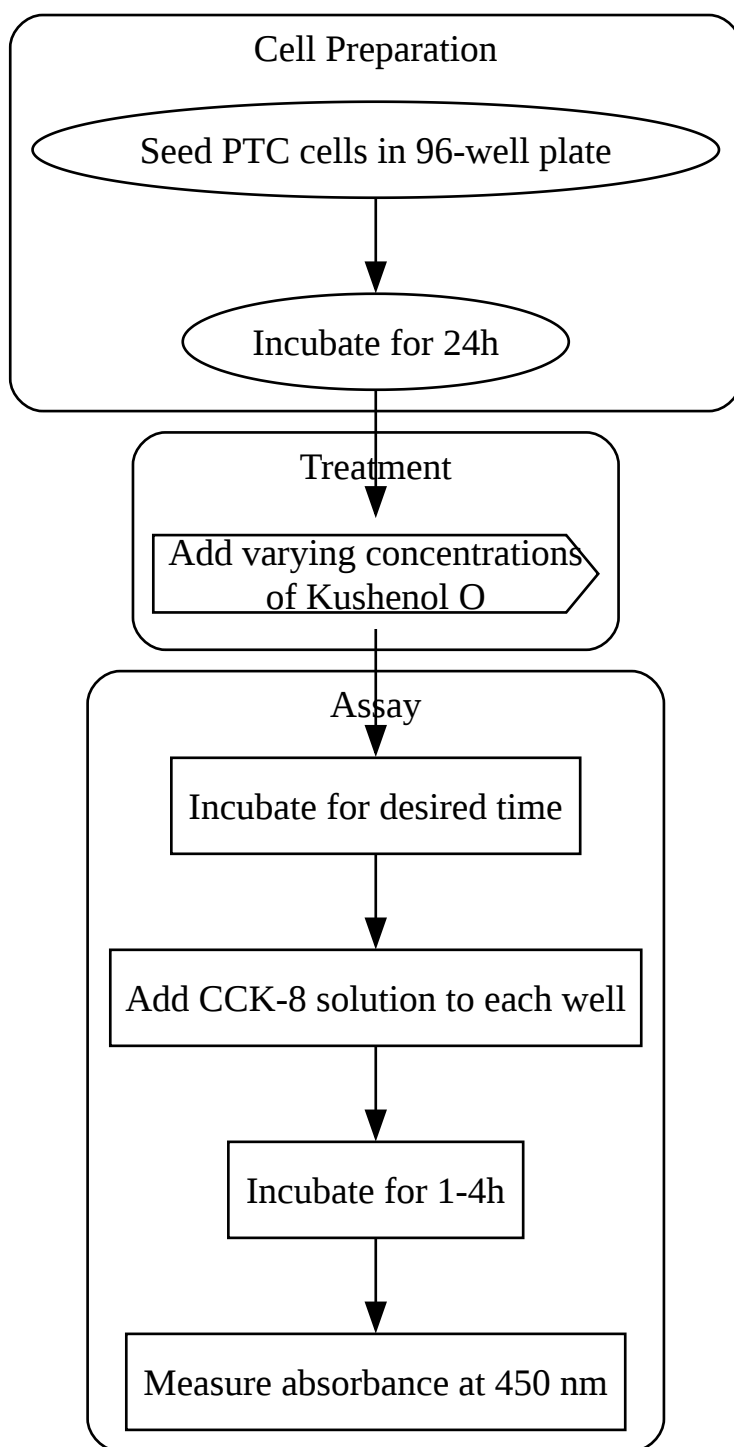
Assay	Cell Line	Parameter	Value
Cell Viability (CCK-8)	PTC Cell Line(s)	IC50	Data not available
Apoptosis Assay	PTC Cell Line(s)	% Apoptotic Cells	Data not available
Oxidative Stress	PTC Cell Line(s)	Fold Change in ROS	Data not available

Experimental Protocols

Detailed experimental protocols were not available in the reviewed literature. The following are generalized protocols for the key experiments mentioned in the study on **Kushenol O**'s effect on papillary thyroid carcinoma.

Cell Viability Assay (CCK-8)

This protocol outlines a general procedure for assessing cell viability using a Cell Counting Kit-8 (CCK-8) assay.



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Methodology:

- **Cell Seeding:** Plate papillary thyroid carcinoma cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Kushenol O**. Include appropriate vehicle controls.
- **Incubation:** Incubate the treated cells for a specified period (e.g., 24, 48, 72 hours).
- **Assay:** Add CCK-8 solution to each well and incubate for 1-4 hours.
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assay (EdU)

This protocol describes a general method for analyzing cell proliferation using a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.

Methodology:

- **Cell Treatment:** Culture and treat PTC cells with **Kushenol O** as described for the viability assay.
- **EdU Labeling:** Add EdU solution to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA.
- **Fixation and Permeabilization:** Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes.
- **Click-iT Reaction:** Perform the Click-iT reaction to attach a fluorescent azide to the incorporated EdU.
- **Staining and Imaging:** Stain the cell nuclei with a DNA dye (e.g., DAPI) and visualize the cells using fluorescence microscopy. The percentage of EdU-positive cells represents the proliferating cell population.

Gene Expression Analysis (qRT-PCR)

This protocol provides a general workflow for quantifying the expression of target genes, such as GALNT7, using quantitative real-time polymerase chain reaction (qRT-PCR).

Methodology:

- **RNA Extraction:** Isolate total RNA from **Kushenol O**-treated and control PTC cells using a suitable RNA extraction kit.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- **qPCR:** Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., GALNT7) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
- **Data Analysis:** Analyze the amplification data to determine the relative expression of the target gene, often using the $\Delta\Delta C_t$ method.

Broader Context: Other Kushenols from *Sophora flavescens*

While this guide focuses on **Kushenol O**, it is important to note that *Sophora flavescens* produces a variety of other bioactive Kushenol compounds. Research on these related flavonoids provides a broader context for the potential therapeutic applications of this class of molecules. For instance, studies on other Kushenols have reported anti-inflammatory, antioxidant, and anticancer activities through various mechanisms, including the modulation of signaling pathways like PI3K/Akt and MAPK. This suggests that the Kushenol family of compounds represents a promising source for the discovery of novel therapeutic agents.

Conclusion and Future Directions

Kushenol O has demonstrated significant potential as an anticancer agent, particularly for papillary thyroid carcinoma. Its ability to inhibit the GALNT7/NF- κ B axis, induce apoptosis, and modulate the tumor microenvironment makes it a compelling candidate for further investigation.

Future research should focus on:

- Obtaining the full quantitative data from the pivotal PTC study.

- Conducting in-vivo studies to validate the anticancer effects of **Kushenol O** in animal models.
- Exploring the efficacy of **Kushenol O** in other cancer types.
- Investigating potential synergistic effects with existing cancer therapies.
- Elucidating the full spectrum of its pharmacological activities and mechanisms of action.

This technical guide serves as a foundational resource for the scientific community to build upon as we continue to unravel the therapeutic potential of **Kushenol O**.

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References

- 1. researchgate.net [researchgate.net]
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